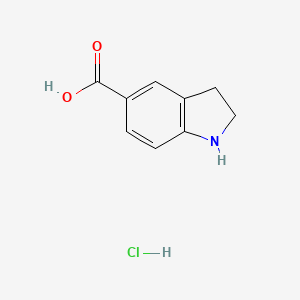

Indoline-5-carboxylic acid hydrochloride

Description

Indoline-5-carboxylic acid hydrochloride (CAS: 50690-53-4) is a heterocyclic compound featuring a saturated indoline core with a carboxylic acid substituent at the 5-position and a hydrochloride salt. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 199.63 g/mol . The indoline structure (a benzene fused to a pyrrolidine ring) distinguishes it from indole derivatives, which are fully aromatic.

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBSYTMVLQRZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indoline-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of indole derivatives using hydrogenation techniques. For instance, the reduction of indole-5-carboxylic acid can be achieved using a hydrogenation catalyst such as palladium on carbon in the presence of hydrogen gas .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Indoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-5-carboxylic acid.

Reduction: The compound can be reduced to form different indoline derivatives.

Substitution: It can participate in electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Indole-5-carboxylic acid.

Reduction: Various indoline derivatives.

Substitution: Substituted indoline-5-carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Indoline-5-carboxylic acid hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its unique structural properties allow for modifications that enhance therapeutic efficacy.

Key Findings:

- Neurological Applications: The compound has been investigated for its potential to treat conditions such as depression and anxiety due to its interaction with neurotransmitter systems.

- Synthesis Pathways: Various synthetic routes have been developed to optimize yield and purity, including electrochemical methods that minimize side reactions .

| Study | Focus | Results |

|---|---|---|

| Study A | Synthesis of indoline derivatives | High yield using electrochemical methods |

| Study B | Pharmacological testing | Indicated potential antidepressant effects |

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it instrumental in understanding complex biological processes.

Applications:

- Enzyme Studies: Used to probe enzyme kinetics and mechanisms.

- Metabolic Pathways: Helps elucidate pathways involved in drug metabolism.

| Research Area | Application | Outcome |

|---|---|---|

| Enzyme Kinetics | Substrate for enzyme assays | Enhanced understanding of metabolic processes |

| Drug Metabolism | Investigating metabolic pathways | Identification of key metabolic enzymes |

Material Science

The compound is being explored for its potential in creating novel polymers and materials. Its unique chemical structure contributes to enhanced durability and flexibility compared to traditional materials.

Innovative Uses:

- Polymer Development: Indoline derivatives have shown promise in developing conductive polymers.

- Material Properties: Exhibits self-doping properties which improve electrical conductivity.

| Material Type | Properties | Potential Use |

|---|---|---|

| Conductive Polymers | High flexibility | Electronic devices |

| Coatings | Enhanced durability | Protective coatings |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. This application is crucial for the accurate quantification of related compounds in various samples, aiding quality control in manufacturing processes.

Case Study 1: Neurological Disorder Treatment

A study conducted on the effects of indoline derivatives demonstrated significant antidepressant-like activity in animal models, suggesting that modifications to the indoline structure can enhance therapeutic effects .

Case Study 2: Polymer Development

Research on polyindole derivatives indicated that incorporating indoline-5-carboxylic acid into polymer matrices resulted in materials with superior mechanical properties and conductivity, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of indoline-5-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Derivatives

Indole-5-carboxylic Acid

- CAS : 1670-81-1

- Molecular Formula: C₉H₇NO₂

- Molecular Weight : 161.15 g/mol

- Melting Point : 208–210°C

- Key Differences : Unlike indoline, indole-5-carboxylic acid is aromatic, leading to distinct electronic properties and reactivity. The absence of a saturated ring reduces steric hindrance but limits conformational flexibility.

5-Methoxyindole-2-carboxylic Acid

- CAS : 771-50-6

- Molecular Formula: C₁₀H₉NO₃

- Molecular Weight : 191.18 g/mol

- Melting Point : 232–234°C

- Key Differences : The methoxy group at position 5 and carboxylic acid at position 2 alter solubility and electronic effects. This compound’s synthesis involves refluxing with thionyl chloride, similar to indoline derivatives, but yields are sensitive to reaction time .

Isoindoline Derivatives

5-(Methoxycarbonyl)isoindoline Hydrochloride

- Synonyms: Methyl isoindoline-5-carboxylate hydrochloride

- Molecular Formula: C₁₀H₁₂ClNO₂

- Molecular Weight : 213.66 g/mol

- Key Differences : The isoindoline core (benzene fused to a pyrrolidine in a different orientation) results in distinct spatial and electronic properties. This compound’s ester group (vs. carboxylic acid in indoline-5-carboxylic acid) enhances lipophilicity .

Indolizine Derivatives

Indolizine-2-carboxamides

Pharmacologically Active Hydrochlorides

Yohimbine Hydrochloride

- CAS : 65-19-0 (approximate)

- Molecular Formula : C₂₁H₂₆N₂O₃·HCl

- Key Differences : A complex alkaloid with a carboxy methyl ester group. Used as an α₂-adrenergic antagonist, highlighting how structural complexity and substituent position dictate biological activity .

Promethazine Hydrochloride

- CAS : 58-33-3

- Molecular Formula : C₁₇H₂₀N₂S·HCl

- Key Differences: A phenothiazine derivative with antihistaminic properties. Demonstrates the importance of the hydrochloride salt in enhancing solubility and bioavailability .

Physicochemical Properties

Notes: Hydrochloride salts generally improve water solubility. Indoline-5-carboxylic acid’s lower log P compared to indole derivatives suggests reduced lipophilicity.

Biological Activity

Indoline-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is an indole derivative, a class of compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

Indoline derivatives, including this compound, are known to bind with high affinity to several receptors and enzymes. This binding can lead to the modulation of signaling pathways that are crucial for cellular function and survival.

Biological Effects

The compound exhibits a variety of biological effects:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.

- Anticancer Properties : Research indicates that indoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Enzyme Interactions

This compound has been reported to inhibit specific enzymes by forming hydrogen bonds with them. This interaction can alter the enzyme's activity, impacting metabolic pathways and cellular processes .

Cellular Effects

The compound influences various cellular processes:

- Gene Expression : It can modulate the expression of genes involved in cell survival and apoptosis.

- Cell Signaling Pathways : Indoline derivatives affect key signaling pathways such as the MAPK and PI3K/Akt pathways, which are vital for cell growth and survival .

Anticancer Activity

A study evaluated the anticancer effects of indoline derivatives using human lung adenocarcinoma (A549) cells. The results showed that certain derivatives significantly reduced cell viability compared to control treatments, indicating potent anticancer activity. For instance, one derivative reduced A549 viability to 66% at a concentration of 100 µM .

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| Indoline Derivative A | A549 | 66 | |

| Indoline Derivative B | HSAEC1-KT | 78-86 |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus. This highlights its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Pharmacokinetics

The pharmacokinetic profile of indoline derivatives suggests favorable absorption due to their lipophilicity, which enhances their ability to permeate lipid-rich cellular membranes. This characteristic is crucial for ensuring adequate bioavailability and therapeutic efficacy .

Q & A

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay conditions, cell lines).

- Strict Replication : Adopt published protocols exactly, including solvent systems and incubation times.

- Open Data Sharing : Publish raw datasets and experimental logs in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.